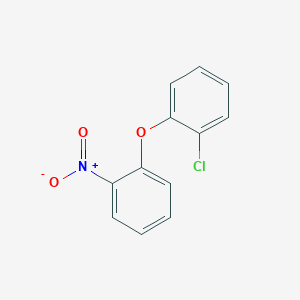

1-(2-Chlorophenoxy)-2-nitrobenzene

Description

Properties

Molecular Formula |

C12H8ClNO3 |

|---|---|

Molecular Weight |

249.65 g/mol |

IUPAC Name |

1-(2-chlorophenoxy)-2-nitrobenzene |

InChI |

InChI=1S/C12H8ClNO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H |

InChI Key |

IPXFIAVYHUNYTK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2Cl |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(2-Chlorophenoxy)-2-nitrobenzene via Nucleophilic Aromatic Substitution

Executive Summary

This technical guide details the synthesis of 1-(2-Chlorophenoxy)-2-nitrobenzene (CAS: 39145-47-6), a critical intermediate in the manufacturing of tricyclic dibenzoxazepine antipsychotics and antidepressants (e.g., Loxapine, Amoxapine). The pathway relies on a base-mediated Nucleophilic Aromatic Substitution (

While conceptually simple, this specific congener presents steric challenges due to ortho-substitution on both aromatic rings. This guide prioritizes the

Part 1: Mechanistic Analysis & Strategic Design

The Reaction Pathway ( )

The synthesis is a bimolecular nucleophilic aromatic substitution. The reaction kinetics are governed by the stability of the Meisenheimer Complex intermediate.

-

Activation: The nitro group (

) on the electrophile (1-chloro-2-nitrobenzene) is a strong electron-withdrawing group (EWG). It withdraws electron density from the benzene ring via induction ( -

Nucleophile Generation: Potassium carbonate (

) deprotonates 2-chlorophenol to form the 2-chlorophenoxide anion. This anion is the active nucleophile. -

Addition-Elimination: The phenoxide attacks the ipso-carbon of the nitrobenzene, breaking aromaticity to form the anionic Meisenheimer complex. The nitro group stabilizes this negative charge.[1] Finally, the chloride leaving group is expelled, restoring aromaticity.[2]

The "Ortho-Effect" and Steric Management

Unlike para-substituted analogues, this synthesis faces the "Ortho-Effect."

-

Steric Hindrance: Both the nucleophile (2-chlorophenoxide) and the electrophile have substituents adjacent to the reaction center. This increases the activation energy.

-

Solvent Strategy: To counteract steric slowing, we utilize DMF (N,N-Dimethylformamide) . As a polar aprotic solvent, DMF solvates the potassium cation (

) effectively but leaves the phenoxide anion "naked" and highly reactive.

Reagent Selection Matrix

| Component | Selection | Rationale |

| Nucleophile | 2-Chlorophenol | Precursor for the "A-Ring" of the final ether. |

| Electrophile | 1-Chloro-2-nitrobenzene | The nitro group activates the ring. Note: 1-Fluoro-2-nitrobenzene reacts 100x faster but is significantly more expensive. |

| Base | Mild enough to prevent side reactions (like hydrolysis of the nitro group) but strong enough to fully deprotonate the phenol at 80°C+. | |

| Solvent | DMF | High boiling point (153°C) allows thermal drive; promotes |

Part 2: Experimental Protocol

Safety Warning: Nitro compounds are potential explosives and toxic. DMF is a potent hepatotoxin and readily absorbed through skin. All operations must be performed in a fume hood.

Materials

-

2-Chlorophenol (1.0 eq)[3]

-

1-Chloro-2-nitrobenzene (1.1 eq)

-

Potassium Carbonate (

), anhydrous, powder (1.5 eq) -

N,N-Dimethylformamide (DMF), anhydrous (5 volumes relative to phenol mass)

-

Ethanol (for recrystallization)

Step-by-Step Procedure

Phase A: Nucleophile Formation

-

Charge a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and internal temperature probe with 2-chlorophenol (1.0 eq) and DMF .

-

Add

(1.5 eq) in a single portion. -

Critical Step: Heat the mixture to 60°C for 30 minutes. This ensures complete deprotonation and formation of the phenoxide salt before introducing the electrophile. The solution will typically darken.

Phase B: Coupling Reaction (

)

-

Add 1-chloro-2-nitrobenzene (1.1 eq) to the reaction mixture.

-

Increase temperature to 110°C - 120°C .

-

Why? The steric bulk of the ortho-chloro groups requires higher thermal energy than standard phenoxy substitutions.

-

-

Monitor by TLC (30% EtOAc/Hexane) or HPLC. Reaction typically requires 4–6 hours .

-

Endpoint: Disappearance of 2-chlorophenol.[3] Excess 1-chloro-2-nitrobenzene may remain.

-

Phase C: Workup and Purification[3]

-

Cool the reaction mass to room temperature.

-

Quench: Pour the reaction mixture slowly into ice-cold water (10 volumes). Vigorous stirring is essential to break up the precipitating oil/solid.

-

Extraction: If a solid forms, filter it. If an oil forms (common due to melting point depression by impurities), extract with Ethyl Acetate (

). -

Wash the organic layer with 1M NaOH (to remove unreacted phenol) and then Brine. Dry over

.[4] -

Crystallization: Evaporate the solvent. Recrystallize the crude yellow solid from hot Ethanol (EtOH) .

-

Yield Expectations: 75–85%.[5]

-

Appearance: Pale yellow needles or crystalline powder.

-

Part 3: Process Control & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Trace water in DMF/Base. | Water solvates the phenoxide, killing reactivity. Use freshly opened anhydrous DMF and dry |

| Dark/Tarry Impurities | Temperature too high (>140°C). | Nitro-compounds can degrade or polymerize at high temps. Maintain 110–120°C strict control. |

| Product is Oily | Residual solvent or isomer impurities. | Seed with a pure crystal during EtOH recrystallization. Ensure thorough drying under high vacuum. |

Part 4: Visualization (Pathway & Workflow)

Chemical Reaction Pathway

The following diagram illustrates the molecular transformation and the intermediate Meisenheimer complex logic.

Caption: Figure 1: The

Experimental Workflow

The operational flow for the lab-scale synthesis.

Caption: Figure 2: Step-by-step experimental workflow from reagent activation to product crystallization.

References

-

MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.

-

Royal Society of Chemistry. (2016). Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions.

-

BenchChem. (2025).[3] Synthesis of 1-Chloro-2-(2-methylpropoxy)benzene from 2-Chlorophenol: An In-depth Technical Guide.

-

National Institutes of Health (NIH). (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide.

-

Google Patents. (1994). Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane (US5276203A).

Sources

A Comprehensive Technical Guide to 1-(2-Chlorophenoxy)-2-nitrobenzene

Foreword

In the intricate tapestry of synthetic organic chemistry and drug discovery, the judicious selection of foundational molecules is a critical determinant of success. 1-(2-Chlorophenoxy)-2-nitrobenzene, a diaryl ether, emerges as a scaffold of considerable versatility and strategic importance. Its unique structural arrangement, featuring a 2-chlorophenoxy moiety appended to a 2-nitrophenyl ring, provides a reactive handle for the construction of complex heterocyclic systems. This guide is intended to serve as an in-depth technical resource for researchers, scientists, and professionals in drug development, offering a comprehensive exploration of the chemical properties, synthesis, analysis, and applications of this valuable intermediate. The methodologies and insights presented herein are grounded in established scientific principles and are designed to empower researchers to leverage the full potential of this compound in their synthetic endeavors.

Part 1: Core Chemical and Physical Properties

1-(2-Chlorophenoxy)-2-nitrobenzene is a solid at ambient temperature, a characteristic that simplifies its handling and storage. The interplay of the electron-withdrawing nitro group and the chloro-substituted phenoxy ring dictates its chemical reactivity and provides a foundation for its utility in multi-step syntheses.

Table 1: Key Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-Chloro-2-(2-nitrophenoxy)benzene | N/A |

| CAS Number | 22544-02-1 | [1][2][3][4] |

| Molecular Formula | C₁₂H₈ClNO₃ | [1][3] |

| Molecular Weight | 249.65 g/mol | N/A |

| Appearance | Yellow crystalline solid | [5][6] |

| Melting Point | 33 °C (91 °F) | [5][7] |

| Boiling Point | 245.5 °C (473.9 °F) | [5] |

| Density | 1.368 g/mL | [5] |

| Solubility | Insoluble in water. Highly soluble in diethyl ether, benzene, and hot ethanol. | [5][7] |

Part 2: Synthesis and Key Reactions

The construction of the diaryl ether linkage in 1-(2-chlorophenoxy)-2-nitrobenzene is most effectively achieved through the Ullmann condensation. This venerable yet powerful reaction remains a cornerstone of diaryl ether synthesis.[8][9][10]

Synthesis Protocol: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction that couples a phenol with an aryl halide.[8][10]

Reaction Scheme:

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 2-chlorophenol (1.0 equivalent), 1-chloro-2-nitrobenzene (1.0 equivalent), and anhydrous potassium carbonate (2.0 equivalents) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9]

-

Catalyst Addition: To the stirred suspension, add a catalytic amount of copper(I) iodide (CuI, 0.1 equivalents) and a ligand such as 8-hydroxyquinoline or N,N'-dimethyl-1,2-ethanediamine (0.2 equivalents).

-

Reaction Execution: Heat the reaction mixture to a temperature of 120-160 °C under a nitrogen atmosphere. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(2-chlorophenoxy)-2-nitrobenzene.

Expertise & Experience Insights:

-

Choice of Base: The use of a relatively strong, non-nucleophilic base like potassium carbonate is crucial for the deprotonation of the phenol, generating the phenoxide nucleophile.

-

Catalyst System: The copper catalyst is the heart of the Ullmann reaction. The addition of a ligand can significantly enhance the reaction rate and yield by stabilizing the copper catalyst and increasing its solubility.

-

Solvent Selection: High-boiling polar aprotic solvents are essential to maintain the reactants in the solution phase at the elevated temperatures required for the reaction to proceed efficiently.[9]

Key Reaction: Reduction of the Nitro Group

The nitro group of 1-(2-chlorophenoxy)-2-nitrobenzene is a versatile functional group that can be readily reduced to an amine. This transformation is a pivotal step in the synthesis of various heterocyclic compounds.[11][12]

Reaction Scheme:

Commonly Employed Reducing Systems:

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in a solvent like ethanol or ethyl acetate. It is a clean and efficient method, often providing high yields of the corresponding aniline.[11]

-

Metal-Acid Systems: A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid.[11]

-

Transfer Hydrogenation: Formic acid or its salts, like ammonium formate, can be used as a source of hydrogen in the presence of a catalyst like Pd/C. This method avoids the need for handling gaseous hydrogen.

Part 3: Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 1-(2-chlorophenoxy)-2-nitrobenzene.

Table 2: Spectroscopic and Chromatographic Data

| Technique | Expected Data |

| ¹H NMR | Complex multiplets in the aromatic region (δ 7.0-8.2 ppm) corresponding to the eight aromatic protons. |

| ¹³C NMR | Signals in the aromatic region (δ 115-160 ppm), including the carbons attached to the chlorine, oxygen, and nitro groups. |

| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1520-1550 cm⁻¹ and 1340-1370 cm⁻¹, respectively. A C-O-C stretching band for the diaryl ether linkage is expected around 1220-1280 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 249.6, with a characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio). |

| HPLC | A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. |

Experimental Protocol: HPLC Purity Analysis

Workflow Diagram:

Caption: A typical workflow for the HPLC analysis of 1-(2-chlorophenoxy)-2-nitrobenzene.

Step-by-Step Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically effective. For example, a linear gradient from 50% to 95% acetonitrile over 15 minutes.

-

Flow Rate: A flow rate of 1.0 mL/min is commonly used.

-

Detection Wavelength: The UV detector should be set to 254 nm to monitor the aromatic chromophores.

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.

-

Injection and Analysis: Inject 10 µL of the prepared sample and acquire the chromatogram. The purity can be determined by the relative area of the main peak.

Part 4: Safety and Handling

Prudent laboratory practice dictates careful handling of all chemical substances.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a laboratory coat, and chemical-resistant gloves.[13][14]

-

Engineering Controls: Work in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Handling: Avoid contact with skin and eyes. In case of contact, wash thoroughly with water.[13][14][15]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][15]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Part 5: Applications in Medicinal Chemistry

The synthetic utility of 1-(2-chlorophenoxy)-2-nitrobenzene is most prominently demonstrated in its role as a key precursor for the synthesis of dibenzo[b,f][8][16]oxazepines.[17][18][19] This tricyclic heterocyclic system is the core scaffold of several centrally acting drugs, including the atypical antipsychotic loxapine.

Logical Pathway to Dibenzo[b,f][8][16]oxazepine Core

The transformation from 1-(2-chlorophenoxy)-2-nitrobenzene to the dibenzo[b,f][8][16]oxazepine core involves a two-step sequence of nitro group reduction followed by an intramolecular cyclization.

Caption: Synthetic pathway to the dibenzo[b,f][8][16]oxazepine scaffold.

The intramolecular Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms the seven-membered ring of the dibenzo[b,f][8][16]oxazepine system. This reaction typically requires a palladium catalyst, a phosphine ligand, and a base.

References

-

SynArchive. Ullmann Condensation. [Link]

-

PubChem. 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene | C12H7Cl2NO3 | CID 89750. [Link]

- Park, K. H., et al. (2002). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Bulletin of the Korean Chemical Society, 23(5), 670-672.

-

RSC Publishing. (2023, August 14). Synthesis of tetracyclic dibenzo[b,f][8][16]oxazepine-fused β-lactams via visible-light-induced Staudinger annulation. [Link]

-

IntechOpen. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]

-

ResearchGate. The Ullmann Ether Condensation. [Link]

-

ResearchGate. Synthesis of dibenzo[b,f]pyrrolo[1,2-d][8][16]oxazepines 18 via formation.... [Link]

-

ResearchGate. (2025, December 6). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. [Link]

-

CAS Common Chemistry. 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. [Link]

- Google Patents. US4288386A - Ullmann reaction for the synthesis of diaryl ethers.

- Google Patents. EP0012385A1 - Dibenz(b,f)(1,4)

-

Sielc.com. 92721-70-5 | 1-(3-Chlorophenoxy)-2-nitrobenzene. [Link]

-

Beilstein Journals. (2023, May 22). Strategies in the synthesis of dibenzo[b,f]heteropines. [Link]

-

OECD Existing Chemicals Database. (2001, September 14). 1-Chloro-2-nitrobenzene CAS: 88-73-3. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-chloro-2-nitro- (CAS 88-73-3). [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1-Chloro-2-nitrobenzene, 99+%. [Link]

-

Oxford Lab Fine Chem. material safety data sheet - ortho chloro nitro benzene (oncb). [Link]

-

Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS CAS-No.. [Link]

-

INCHEM. ICSC 0028 - 1-CHLORO-2-NITROBENZENE. [Link]

-

SIELC Technologies. (2018, May 16). 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. [Link]

-

PMC. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

-

Stenutz. 1-chloro-2-nitrobenzene. [Link]

-

Wikipedia. 2-Nitrochlorobenzene. [Link]

-

precisionFDA. 1-CHLORO-2-NITROBENZENE. [Link]

-

ResearchGate. (2025, August 6). (PDF) Reduction of Nitrated Diphenylamine Derivatives under. [Link]

-

PubChem. 1-Chloro-2-nitrobenzene | C6H4ClNO2 | CID 6945. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

ACS Publications. (2016, July 21). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development. [Link]

-

PubChemLite. 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene (C12H7Cl2NO3). [Link]

Sources

- 1. 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene | C12H7Cl2NO3 | CID 89750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 22544-02-1 CAS MSDS (4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene | SIELC Technologies [sielc.com]

- 5. 2-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 6. 1-Chloro-2-nitrobenzene | C6H4ClNO2 | CID 6945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. O-NITROCHLOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. synarchive.com [synarchive.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. books.rsc.org [books.rsc.org]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.com [fishersci.com]

- 14. oxfordlabchem.com [oxfordlabchem.com]

- 15. lobachemie.com [lobachemie.com]

- 16. Synthesis of tetracyclic dibenzo[b,f][1,4]oxazepine-fused β-lactams via visible-light-induced Staudinger annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. EP0012385A1 - Dibenz(b,f)(1,4)oxazepine derivatives, process for their preparation and pharmaceutical compositions - Google Patents [patents.google.com]

A Theoretical and Computational Exploration of 1-(2-Chlorophenoxy)-2-nitrobenzene: A Technical Guide for Researchers

This technical guide provides an in-depth theoretical and computational examination of 1-(2-Chlorophenoxy)-2-nitrobenzene, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive direct experimental data, this document leverages established computational methodologies and draws insights from analogous chemical structures to predict its synthesis, spectroscopic characteristics, three-dimensional structure, intermolecular interactions, and potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and explore the properties of this and related diaryl ether compounds.

Introduction: The Significance of Substituted Diaryl Ethers

Diaryl ethers are a significant class of organic compounds found in a variety of natural products and synthetic molecules with diverse applications, including pharmaceuticals, herbicides, and polymers. The specific molecule of interest, 1-(2-Chlorophenoxy)-2-nitrobenzene, combines the structural features of a chlorinated phenol and a nitrobenzene, suggesting potential for unique electronic and biological properties. Chlorinated nitroaromatic compounds are known for their utility as synthetic intermediates and their roles in various industrial applications[1]. The ether linkage introduces conformational flexibility, which is a key determinant of molecular recognition in biological systems.

This guide will provide a comprehensive theoretical framework for studying 1-(2-Chlorophenoxy)-2-nitrobenzene, from its synthesis to its potential interactions with biological macromolecules.

Proposed Synthesis: An Ullmann Condensation Approach

A plausible and efficient method for the synthesis of 1-(2-Chlorophenoxy)-2-nitrobenzene is the Ullmann condensation, a well-established copper-catalyzed reaction for the formation of diaryl ethers. This approach involves the coupling of an aryl halide with a phenol.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-chloro-2-nitrobenzene (1 equivalent), 2-chlorophenol (1.2 equivalents), and potassium carbonate (2 equivalents) in anhydrous dimethylformamide (DMF).

-

Catalyst Addition: Add copper(I) iodide (0.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1-(2-Chlorophenoxy)-2-nitrobenzene.

Caption: Proposed synthesis workflow for 1-(2-Chlorophenoxy)-2-nitrobenzene.

Spectroscopic and Structural Characterization (Theoretical)

Spectroscopic Analysis

FT-IR Spectroscopy: The infrared spectrum of 1-(2-Chlorophenoxy)-2-nitrobenzene is predicted to exhibit characteristic vibrational bands corresponding to its functional groups. These predictions are based on the analysis of similar aromatic compounds[2][3][4].

| Predicted Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Asymmetric NO₂ Stretch | 1550-1520 | Strong |

| Symmetric NO₂ Stretch | 1350-1320 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| Asymmetric C-O-C (Ether) Stretch | 1280-1240 | Strong |

| Symmetric C-O-C (Ether) Stretch | 1050-1010 | Medium |

| C-Cl Stretch | 800-750 | Strong |

NMR Spectroscopy (¹H and ¹³C): The predicted ¹H and ¹³C NMR chemical shifts are based on the electronic effects of the substituents on the aromatic rings. The electron-withdrawing nitro group will cause downfield shifts for nearby protons and carbons, while the chloro and phenoxy groups will have more complex shielding and deshielding effects.

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.2 ppm) due to spin-spin coupling between the eight aromatic protons.

¹³C NMR (100 MHz, CDCl₃): The spectrum will likely display 12 distinct signals for the aromatic carbons, with the carbons attached to the nitro, chloro, and oxygen atoms appearing at characteristic downfield shifts.

Structural Analysis with Density Functional Theory (DFT)

To gain insights into the three-dimensional structure and electronic properties of 1-(2-Chlorophenoxy)-2-nitrobenzene, Density Functional Theory (DFT) calculations are an invaluable tool[5][6][7][8].

-

Software: Gaussian 16 or similar quantum chemistry software package.

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

-

Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost.

-

Calculation Type:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Calculation: To confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

-

-

Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM), can be used to simulate a solvent environment (e.g., chloroform or water).

| Predicted Geometric Parameter | Value |

| C-N Bond Length (Å) | 1.45 - 1.48 |

| N-O Bond Length (Å) | 1.22 - 1.25 |

| C-O (ether) Bond Length (Å) | 1.36 - 1.40 |

| C-Cl Bond Length (Å) | 1.73 - 1.76 |

| Dihedral Angle (C-O-C-C) (°) | 40 - 60 |

These values are estimations based on DFT calculations of similar molecules.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice[9][10][11][12]. Although an experimental crystal structure for 1-(2-Chlorophenoxy)-2-nitrobenzene is not available, we can predict the types of interactions that would be significant in its solid-state packing based on studies of analogous compounds.

The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.

Predicted Intermolecular Contacts: Based on the functional groups present, the following intermolecular interactions are expected to play a crucial role in the crystal packing:

-

C-H···O interactions: Between the aromatic C-H donors and the oxygen atoms of the nitro group and the ether linkage.

-

π-π stacking: Between the aromatic rings.

-

C-H···π interactions: Where an aromatic C-H group interacts with the face of an adjacent aromatic ring.

-

Cl···O and Cl···π interactions: Involving the chlorine atom.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions.

Caption: Workflow for Hirshfeld surface analysis of intermolecular interactions.

Potential Biological Activity: A Molecular Docking Perspective

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein[13][14][15][16]. Given that many nitroaromatic and diaryl ether compounds exhibit biological activity, we can hypothesize a potential therapeutic application for 1-(2-Chlorophenoxy)-2-nitrobenzene and outline a protocol for its investigation. For instance, many nitro-containing compounds are explored as anticancer or antimicrobial agents.

Molecular Docking Protocol:

-

Target Selection: Choose a protein target relevant to a disease of interest (e.g., cyclooxygenase-2 (COX-2) for inflammation, or a bacterial enzyme for antimicrobial studies). Obtain the 3D structure of the protein from the Protein Data Bank (PDB).

-

Protein Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Generate a 3D structure of 1-(2-Chlorophenoxy)-2-nitrobenzene and optimize its geometry using a suitable force field or quantum mechanical method.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina, Schrödinger's Glide) to dock the ligand into the active site of the protein.

-

Analysis of Results: Analyze the predicted binding poses and scoring functions to estimate the binding affinity. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) to understand the molecular basis of binding.

Caption: A generalized workflow for molecular docking studies.

Conclusion

This technical guide has provided a comprehensive theoretical and computational overview of 1-(2-Chlorophenoxy)-2-nitrobenzene. While direct experimental data remains to be established, the application of modern computational techniques, supported by data from analogous compounds, allows for robust predictions of its synthesis, spectroscopic properties, molecular structure, and potential for intermolecular interactions and biological activity. The protocols and predicted data presented herein serve as a valuable resource for researchers and scientists, providing a solid foundation for future experimental investigations into this and other novel substituted diaryl ether compounds. The convergence of these computational approaches offers a powerful strategy for accelerating the discovery and development of new molecules with tailored properties for a range of scientific applications.

References

-

Thaluru M Mohan Kumar, Papegowda Bhavya, Besagarahally L Bhaskar, Holehundi J Shankara Prasad, Hemmige S Yathirajan, Sean Parkin (2025). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloro-eth-oxy)eth-yl]-2-methyl-4-nitro-1 H-imidazole. Acta Crystallogr E Crystallogr Commun., 81(Pt 7), 646-649. [Link]

-

Hartman, W. W., & Brethen, M. R. (n.d.). m-CHLORONITROBENZENE. Organic Syntheses Procedure. [Link]

-

PubChem. (n.d.). 1-Chloro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., & Simpson, J. (2006). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 11(5), 331-337. [Link]

-

Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. [Link]

-

PrepChem. (n.d.). Synthesis of 4-(4-chlorophenoxy)nitrobenzene. Retrieved from [Link]

-

Maahury, M. F., Martoprawiro, M. A., & Tjitda, P. J. (2021). Computational Study of Nitrobenzene and Its Derivatives Using Density Functional Theory. Indonesian Journal of Chemical Research, 9(1), 1-7. [Link]

-

Kumar, T. M. M., Bhavya, P., Bhaskar, B. L., Prasad, H. J. S., Yathirajan, H. S., & Parkin, S. (2025). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloro-eth-oxy)eth-yl]-2-methyl-4-nitro-1 H-imidazole. Acta crystallographica. Section E, Crystallographic communications, 81(Pt 7), 646–649. [Link]

-

Sheshadri, N., Suresha, E., Suchetan, P. A., Lokanath, N. K., & Kumar, M. P. (2019). Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate. Acta crystallographica. Section E, Crystallographic communications, 75(Pt 11), 1668–1672. [Link]

-

PubChem. (n.d.). 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-(4-nitrophenoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

RePhyChem. (n.d.). Publications. Retrieved from [Link]

-

Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., & Simpson, J. (2006). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-nitro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Yilmaz, I., Can, O. T., & Ilhan, I. O. (2020). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. [Link]

-

Asatryan, R. S., Stash, A. I., & Belyakov, P. A. (2020). Molecular and crystal structure, lattice energy and DFT calculations of two 2′-(nitrobenzoyloxy)acetophenone isomers. Acta Crystallographica Section E: Crystallographic Communications, 76(6), 868-874. [Link]

-

Kumar, T. M. M., Bhavya, P., Bhaskar, B. L., Prasad, H. J. S., Yathirajan, H. S., & Parkin, S. (2025). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. National Institutes of Health. [Link]

-

Vennila, S., & Ponnuswamy, S. (2018). Molecular Structure, Spectroscopic Investigation, DFT Calculations and Other Biomolecular Properties of 1,2,3-trichloro-4-nitrobenzene. International Journal of Pharmaceutical Sciences Review and Research, 49(1), 123-134. [Link]

-

Radi, M., et al. (2021). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. Molecules, 26(11), 3326. [Link]

-

Kumar, S., & Singh, N. (2014). Molecular Docking studies of Novel Flavones as Cyclooxygenase- 2 (Cox 2) Inhibitors. Journal of Advanced Pharmacy Education and Research, 4(3), 329-334. [Link]

-

Clarkson, J., & Smith, W. E. (2003). A DFT analysis of the vibrational spectra of nitrobenzene. Journal of Molecular Structure, 655(3), 413-422. [Link]

-

Hung, S. C., & Chen, H. L. (2009). A first-principles density functional study of chlorophenol adsorption on Cu2O(110):CuO. The Journal of chemical physics, 130(18), 184706. [Link]

-

Reddy, A., et al. (2023). Molecular Docking Studies of Some Designed Siderophore-conjugated Meropenem Derivatives for Combating Multidrug Resistant-TB. Journal of Pharmaceutical Research International, 35(19), 30-42. [Link]

-

Akman, F., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

-

Arulmozhi, M., & Kumar, S. S. (2019). Synthesis, spectroscopic investigations (FT-IR, NMR, UV-Visible) NBO, NLO, antimicrobial and Molecular docking study of 3-(phenyl)-1-(4-nitrophenyl) prop-2-ene-1-one. Journal of Emerging Technologies and Innovative Research, 6(1). [Link]

-

NIST. (n.d.). Benzene, 1-chloro-2-nitro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. scispace.com [scispace.com]

- 4. jetir.org [jetir.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular and crystal structure, lattice energy and DFT calculations of two 2′-(nitrobenzoyloxy)acetophenone isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. A dft analysis of the vibrational spectra of nitrobenzene | PDF [slideshare.net]

- 9. Synthesis, crystal structure and Hirshfeld surface analysis of a propyl 4-{[1-(2-methyl-4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}benzoate copper(II) chloride complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloro-eth-oxy)eth-yl]-2-methyl-4-nitro-1 H-imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. thieme-connect.de [thieme-connect.de]

- 15. japer.in [japer.in]

- 16. journaljpri.com [journaljpri.com]

Methodological & Application

Experimental protocol for Ullmann condensation to synthesize "1-(2-Chlorophenoxy)-2-nitrobenzene"

[1]

Strategic Analysis & Chemical Logic

The synthesis of 1-(2-Chlorophenoxy)-2-nitrobenzene presents a classic challenge in organic synthesis: forming a diaryl ether bond between two ortho-substituted rings.[1]

-

The Challenge: The steric bulk of the ortho-chloro group on the phenol and the ortho-nitro group on the benzene ring creates significant torsional strain, inhibiting the planar transition state required for standard

pathways.[1] -

The Solution: While the nitro group at the ortho position of the electrophile (1-chloro-2-nitrobenzene) strongly activates the ring for Nucleophilic Aromatic Substitution (

), the steric hindrance from the 2-chlorophenol nucleophile often stalls the reaction.[1] We employ a Copper-Promoted Modified Ullmann protocol.[1] The copper catalyst coordinates with the halogen leaving group and the pi-system, lowering the activation energy and facilitating the coupling even in sterically congested systems.

Reaction Scheme

The reaction involves the coupling of 2-Chlorophenol (Nucleophile) and 1-Chloro-2-nitrobenzene (Electrophile) in the presence of a base and copper catalyst.[1]

Figure 1: Reaction scheme for the modified Ullmann condensation.

Experimental Protocol

Safety Warning: Nitro compounds are potential explosives and toxic by skin absorption (methemoglobinemia). 2-Chlorophenol is toxic and corrosive.[1] Perform all operations in a fume hood.

2.1 Reagent Stoichiometry Table

| Component | Role | Equiv. | Mass/Vol (Scale: 10 mmol) | MW ( g/mol ) |

| 2-Chlorophenol | Nucleophile | 1.0 | 1.29 g / 1.03 mL | 128.56 |

| 1-Chloro-2-nitrobenzene | Electrophile | 1.1 | 1.73 g | 157.55 |

| Potassium Carbonate (K₂CO₃) | Base | 2.0 | 2.76 g | 138.21 |

| Copper Powder | Catalyst | 0.1 (10%) | 64 mg | 63.55 |

| DMF (Anhydrous) | Solvent | - | 20 mL | - |

Note: 1-Chloro-2-nitrobenzene is used in slight excess to ensure complete consumption of the phenol, which is harder to remove during purification.[1]

2.2 Step-by-Step Procedure

Step 1: Phenoxide Generation

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add 2-Chlorophenol (1.29 g) and anhydrous DMF (20 mL).

-

Add K₂CO₃ (2.76 g).

-

Stir at room temperature for 30 minutes.

-

Why? This pre-stirring ensures deprotonation of the phenol to form the potassium phenoxide salt, which is the active nucleophile. You may observe a slight color change (yellowing).[2]

-

Step 2: Catalyst Addition & Coupling

-

Add 1-Chloro-2-nitrobenzene (1.73 g) to the flask.

-

Add Copper Powder (64 mg).

-

Tip: Activated copper bronze often works better than standard copper powder. If using CuI, add 10 mol% here.

-

-

Purge the system with Nitrogen (

) for 5 minutes to remove oxygen, which can oxidize the catalyst or phenol. -

Heat the reaction mixture to 120°C in an oil bath.

Step 3: Reaction Monitoring

-

Maintain heating for 12–18 hours .

-

TLC Monitoring: Use Hexane:Ethyl Acetate (8:2).

-

Starting Material (Phenol): Higher

, UV active. -

Product: Distinct spot, typically lower

than the nitro-chloride but higher than the phenol salt. -

Validation: The reaction is complete when the 2-chlorophenol spot disappears.

-

Step 4: Workup & Isolation

-

Cool the mixture to room temperature.

-

Pour the mixture into Ice Water (100 mL) containing 1M HCl (20 mL).

-

Crucial: The acid quench neutralizes excess base and protonates any unreacted phenoxide back to phenol, making it soluble in the organic layer for extraction but distinct from the product.

-

-

Extract with Ethyl Acetate (

mL). -

Wash the combined organic layers with:

-

1M NaOH (

mL) – Removes unreacted 2-chlorophenol.[1] -

Brine (

mL).

-

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap).

Step 5: Purification

-

The crude residue is likely a yellow/orange oil or low-melting solid.

-

Recrystallization: If solid, recrystallize from Ethanol/Water (9:1).

-

Flash Chromatography: If oil, purify on silica gel (Eluent: 5%

10% EtOAc in Hexanes).

Mechanistic Pathway (Self-Validating Logic)[1]

Understanding the mechanism allows for troubleshooting. If the reaction fails, it is usually due to catalyst poisoning (oxidation) or insufficient deprotonation.

Figure 2: Proposed catalytic cycle. The ortho-nitro group makes the Ar-Cl bond susceptible to both oxidative addition and direct nucleophilic attack.[1]

Characterization & Validation

To ensure the protocol was successful, compare your data against these expected metrics.

4.1 Physical Properties[3][4]

-

Appearance: Yellow oil or pale yellow crystalline solid (low melting point).

-

Melting Point: Expected range 35–45°C (Isomer dependent; ortho-ortho ethers often have depressed MPs due to non-planarity).[1]

4.2 Spectroscopic Validation (NMR)

Use

-

Diagnostic Signal 1 (Nitro-ring): Look for a doublet/multiplet downfield (

7.9–8.0 ppm) corresponding to the proton ortho to the nitro group ( -

Diagnostic Signal 2 (Ether Linkage): The protons ortho to the ether oxygen will shift upfield relative to the nitro-adjacent protons but will be distinct from the starting phenol.

-

Absence of OH: A broad singlet around

5.0–6.0 ppm (phenol OH) must be absent .

4.3 Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure K₂CO₃ is dry; increase stir time in Step 1. |

| Starting Material Remains | Catalyst deactivation | Use fresh Cu powder; ensure strict |

| Dark Tarry Product | Reaction too hot/long | Reduce temp to 110°C; monitor TLC more frequently. |

| Emulsion during Workup | DMF presence | Wash organic layer thoroughly with water before brine wash. |

References

-

Ullmann Condensation Overview: Sambiagio, C., et al. "Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development."[5] Chemical Society Reviews, 2014.[5] Link

-

Nitro-Group Activation: "Nucleophilic Arom

)." Organic Chemistry Portal. Link - Protocol Adaptation: Based on standard methodologies for o-chloronitrobenzene coupling found in Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

-

Compound Data: 1-Chloro-2-nitrobenzene properties. PubChem. Link[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. lobachemie.com [lobachemie.com]

- 3. 1-Chloro-2-nitrobenzene | C6H4ClNO2 | CID 6945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. michlala.edu [michlala.edu]

- 5. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

The Strategic Utility of 1-(2-Chlorophenoxy)-2-nitrobenzene in the Synthesis of Bioactive Heterocyclic Scaffolds

Introduction

In the landscape of medicinal chemistry and drug development, the efficient construction of novel heterocyclic frameworks is a cornerstone of innovation. These cyclic structures are privileged motifs, forming the core of a vast array of pharmaceuticals and biologically active compounds.[1][2] Among the myriad of starting materials available to the synthetic chemist, 1-(2-Chlorophenoxy)-2-nitrobenzene emerges as a versatile and strategic precursor for the synthesis of a range of valuable heterocyclic compounds, most notably phenoxazines and dibenzo[b,f][3][4]oxazepines.[5][6] The inherent reactivity of this molecule, characterized by the presence of a nitro group ortho to a phenoxy ether linkage, provides a powerful handle for intramolecular cyclization reactions, unlocking access to complex tricyclic systems.

This comprehensive guide, designed for researchers, scientists, and professionals in drug development, delves into the synthetic applications of 1-(2-Chlorophenoxy)-2-nitrobenzene. We will explore the key mechanistic pathways, provide detailed, field-proven protocols for the synthesis of prominent heterocyclic systems, and offer insights into the causality behind experimental choices, thereby empowering researchers to leverage this precursor in their own synthetic endeavors.

Core Mechanistic Principles: The Gateway to Heterocyclic Diversity

The synthetic utility of 1-(2-Chlorophenoxy)-2-nitrobenzene primarily hinges on the reductive cyclization of the nitro group. This transformation is the linchpin that allows for the formation of the central heterocyclic ring. The general strategy involves two key stages:

-

Reduction of the Nitro Group: The nitro group is reduced to a nucleophilic species, typically an amino group (-NH2) or a hydroxylamino group (-NHOH).

-

Intramolecular Cyclization: The newly formed nucleophile attacks an electrophilic site on the adjacent aromatic ring, leading to the formation of the heterocyclic core.

Two principal heterocyclic scaffolds accessible from 1-(2-Chlorophenoxy)-2-nitrobenzene are phenoxazines and dibenzo[b,f][3][4]oxazepines, each arising from distinct cyclization pathways.

The Path to Phenoxazines: Reductive Cyclization

The synthesis of the phenoxazine ring system from 1-(2-Chlorophenoxy)-2-nitrobenzene proceeds through an intramolecular reductive cyclization. The process is initiated by the reduction of the nitro group to an amino group, forming the key intermediate, 2-phenoxyaniline. This intermediate then undergoes an intramolecular cyclization to furnish the phenoxazine core.

start [label="1-(2-Chlorophenoxy)-2-nitrobenzene"]; intermediate [label="2-Phenoxyaniline"]; product [label="Phenoxazine"]; reductant [label="Reducing Agent\n(e.g., Fe/HCl, SnCl2/HCl, Catalytic Hydrogenation)", shape=ellipse, fillcolor="#FFFFFF"];

start -> intermediate [label="Reduction of Nitro Group"]; reductant -> start; intermediate -> product [label="Intramolecular Cyclization"]; }

General workflow for the synthesis of phenoxazine.

A variety of reducing agents can be employed for this transformation, each with its own set of advantages and considerations. Classical methods often utilize metals in acidic media, such as iron in hydrochloric acid (Fe/HCl) or tin(II) chloride in hydrochloric acid (SnCl2/HCl). These methods are robust and cost-effective. More modern approaches include catalytic transfer hydrogenation, which offers milder reaction conditions and is often more environmentally benign.[7]

The Smiles Rearrangement: An Alternative Mechanistic Avenue

In some instances, particularly with appropriately substituted diaryl ethers, the synthesis of phenothiazine and phenoxazine derivatives can proceed via a Smiles rearrangement.[8] This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. While not always the primary route from 1-(2-Chlorophenoxy)-2-nitrobenzene, it is a crucial mechanistic concept to consider, especially when designing syntheses of more complex, substituted analogues.[2][5]

reactant [label="Substituted 2-Nitrodiphenyl Ether"]; meisenheimer [label="Meisenheimer Complex\n(Spirocyclic Intermediate)", shape=Mdiamond, fillcolor="#FBBC05"]; product [label="Rearranged Product"]; base [label="Base", shape=ellipse, fillcolor="#FFFFFF"];

reactant -> meisenheimer [label="Intramolecular\nNucleophilic Attack"]; base -> reactant; meisenheimer -> product [label="Ring Opening"]; }

Simplified representation of the Smiles Rearrangement.

Application Notes and Protocols

This section provides detailed, step-by-step protocols for the synthesis of key heterocyclic compounds from 1-(2-Chlorophenoxy)-2-nitrobenzene. These protocols are designed to be self-validating, with clear instructions and expected outcomes.

Protocol 1: Synthesis of 2-Phenoxyaniline - The Key Intermediate

The reduction of 1-(2-Chlorophenoxy)-2-nitrobenzene to 2-phenoxyaniline is the crucial first step for the synthesis of both phenoxazines and dibenzo[b,f][3][4]oxazepines. Here, we detail a robust and widely applicable method using iron powder in an acidic medium.

Materials:

-

1-(2-Chlorophenoxy)-2-nitrobenzene

-

Iron powder (fine grade)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium carbonate (Na2CO3) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(2-Chlorophenoxy)-2-nitrobenzene (1.0 eq) and ethanol to create a suspension.

-

Addition of Iron: To the stirred suspension, add iron powder (typically 3-5 eq).

-

Initiation of Reaction: Slowly add concentrated hydrochloric acid (a catalytic amount, e.g., 0.1-0.2 eq) to the mixture. The reaction is often exothermic, and the color of the mixture will change.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Carefully neutralize the filtrate with a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is approximately 8-9.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 2-phenoxyaniline can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Expert Insights:

-

The choice of iron as the reducing agent is advantageous due to its low cost and environmental friendliness compared to other metals like tin.

-

The acidic medium is crucial for the reduction process. The slow addition of acid helps to control the initial exotherm.

-

Thorough neutralization is important to ensure the product is in its free amine form for efficient extraction into the organic solvent.

Protocol 2: Synthesis of Phenoxazine via Reductive Cyclization

This protocol details the direct conversion of 1-(2-Chlorophenoxy)-2-nitrobenzene to phenoxazine in a one-pot reductive cyclization process.

Materials:

-

1-(2-Chlorophenoxy)-2-nitrobenzene

-

Stannous chloride dihydrate (SnCl2·2H2O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane or Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(2-Chlorophenoxy)-2-nitrobenzene (1.0 eq) in ethanol.

-

Addition of Reducing Agent: Add a solution of stannous chloride dihydrate (typically 3-4 eq) in concentrated hydrochloric acid to the stirred solution of the starting material.

-

Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

-

Workup - Basification: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Basify the mixture with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10).

-

Extraction: Extract the product with dichloromethane or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure phenoxazine.

Trustworthiness and Validation:

-

The progress of the reaction should be carefully monitored by TLC to avoid over-reduction or side reactions.

-

The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity. The data should be compared with literature values for phenoxazine.

Protocol 3: Synthesis of Dibenzo[b,f][3][4]oxazepine

The synthesis of the dibenzo[b,f][3][4]oxazepine ring system from 1-(2-Chlorophenoxy)-2-nitrobenzene typically proceeds via the intermediate 2-phenoxyaniline, followed by reaction with a suitable two-carbon synthon and subsequent cyclization.

Step 1: Synthesis of 2-Phenoxyaniline (as described in Protocol 1)

Step 2: Synthesis of Dibenzo[b,f][3][4]oxazepine

This step involves the reaction of 2-phenoxyaniline with a suitable C2-electrophile, often a derivative of chloroacetyl chloride, followed by intramolecular cyclization.

Materials:

-

2-Phenoxyaniline

-

Chloroacetyl chloride

-

A suitable base (e.g., triethylamine, pyridine)

-

A suitable solvent (e.g., dichloromethane, toluene)

-

Lewis acid catalyst (for cyclization, e.g., AlCl3)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Standard workup and purification equipment

Procedure:

-

Acylation: Dissolve 2-phenoxyaniline (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in a dry solvent such as dichloromethane under an inert atmosphere. Cool the solution in an ice bath.

-

Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Workup of Intermediate: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude N-(2-phenoxyphenyl)-2-chloroacetamide.

-

Cyclization (Friedel-Crafts type): To a suspension of a Lewis acid (e.g., aluminum chloride, 2-3 eq) in a dry, high-boiling solvent (e.g., dichlorobenzene), add the crude chloroacetamide intermediate.

-

Heating and Monitoring: Heat the mixture to a high temperature (e.g., 140-160 °C) and monitor the reaction by TLC.

-

Workup and Purification: Cool the reaction, carefully quench with ice-water, and extract the product with a suitable organic solvent. Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography or recrystallization to yield the dibenzo[b,f][3][4]oxazepin-11(10H)-one. Further reduction can yield the parent dibenzo[b,f][3][4]oxazepine.

Expert Insights:

-

The Friedel-Crafts cyclization step is often the most challenging and may require optimization of the Lewis acid, solvent, and temperature.

-

Anhydrous conditions are critical for the success of the Friedel-Crafts reaction.

Data Presentation

The following table summarizes typical reaction conditions for the key transformations discussed.

| Transformation | Starting Material | Reagents and Conditions | Product | Typical Yield (%) |

| Nitro Group Reduction | 1-(2-Chlorophenoxy)-2-nitrobenzene | Fe powder, HCl, Ethanol, Reflux | 2-Phenoxyaniline | 70-90 |

| Reductive Cyclization | 1-(2-Chlorophenoxy)-2-nitrobenzene | SnCl2·2H2O, HCl, Ethanol, Reflux | Phenoxazine | 60-80 |

| Acylation of Aniline | 2-Phenoxyaniline | Chloroacetyl chloride, Et3N, DCM, 0 °C to rt | N-(2-phenoxyphenyl)-2-chloroacetamide | >90 |

| Intramolecular Cyclization | N-(2-phenoxyphenyl)-2-chloroacetamide | AlCl3, Dichlorobenzene, 150 °C | Dibenzo[b,f][3][4]oxazepin-11(10H)-one | 50-70 |

Conclusion

1-(2-Chlorophenoxy)-2-nitrobenzene stands as a valuable and strategically important precursor for the synthesis of medicinally relevant heterocyclic compounds. The methodologies outlined in this guide, centered around the pivotal reductive cyclization of the nitro group, provide reliable and adaptable pathways to phenoxazines and dibenzo[b,f][3][4]oxazepines. By understanding the underlying mechanistic principles and leveraging the detailed protocols provided, researchers can confidently employ this versatile starting material to construct novel molecular architectures with the potential for significant biological activity. The continued exploration of new reagents and reaction conditions for these transformations will undoubtedly further expand the synthetic utility of this important building block in the ongoing quest for new therapeutic agents.

References

- Al-Okab, R. A., & Syed, A. (2007). Novel oxidative coupling reactions of cisapride or metaclopramide with phenoxazines and their applications in the determination of nitrite at trace level in environmental samples. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 739-746.

- Ayogu, J. I., & Ezeokonkwo, M. A. (2007). Synthesis of 6-anilino derivatives of angular phenoxazine. Journal of the Chemical Society of Nigeria, 32(1), 103-107.

- Bernthsen, A. (1887). Zur Kenntniss des Phenoxazins. Berichte der deutschen chemischen Gesellschaft, 20(1), 942-944.

- Crivello, J. V. (2008). Benzophenothiazine and benzophenoxazine photosensitizers for triarylsulfonium salt cationic photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry, 46(11), 3820-3829.

- Gritsan, N. P., & Zaikin, P. A. (2004). Smiles Rearrangement. In Name Reactions in Heterocyclic Chemistry (pp. 484-498). John Wiley & Sons, Inc.

- Hardy Jr, R. A., Howell, C. F., & Reiff, H. E. (1961). Synthesis of 2-Chloro-10-(3-dimethylaminopropyl)phenoxazine: (a) The o-Phenoxyaniline Route; (b) a Modification of the Turpin Reaction. The Journal of Organic Chemistry, 26(8), 2797-2803.

- Katsamakas, S., & Zografos, A. L. (2016). Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. Current medicinal chemistry, 23(26), 2972-2999.

- Kurban, S., Deniz, N. G., & Sayil, C. (2016). Synthesis and cyclization reactions of novel benzo[a]phenazine- and phenoxazine-5-ones derivatives.

- Mayur, Y. C., Jagadeesh, S., & Thimmaiah, K. N. (2006). Targeting calmodulin in reversing multi drug resistance in cancer cells. Mini reviews in medicinal chemistry, 6(12), 1383-1389.

- Mickevičienė, K., Stumbraité, V., & Mickevičius, V. (2011). Synthesis of new derivatives of 3-[(2-hydroxyphenyl)amino]butanoic acid and benzo[b]phenoxazines. Chemija, 22(3), 167-175.

- Nunewar, S. N., Muthyala, B. B., Dastari, S., & Tangellamudi, N. D. (2019). Quinacetophenone: a simple precursor for synthesis of phenoxazines. New Journal of Chemistry, 43(37), 14952-14960.

- Oni, J., & Okafor, S. N. (2015). Synthesis of aza-fused phenoxazine molecules via Mizoroki-Heck arylation method. Journal of Heterocyclic Chemistry, 52(5), 1433-1438.

- Pal, S., & Pal, T. (2021). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC advances, 11(9), 5283-5313.

-

Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f][3][4]oxazepine synthesis. Heterocyclic Communications, 20(5), 251-256.

-

Yang, Q., Cao, H., Robertson, A., & Alper, H. (2010). Synthesis of dibenzo[b,f][3][4]oxazepin-11(10H)-ones via intramolecular cyclocarbonylation reactions using PdI2/Cytop 292 as the catalytic system. The Journal of organic chemistry, 75(18), 6297-6299.

- Shreenivasa, M. T., et al. (2009). Synthesis and Pharmacological Evaluation of Certain Schiff Bases and Thiazoldine derivatives as AT1 angiotension-II (AII) receptor antagonists. Journal of Pharmaceutical Science and Technology, 1(2), 88-94.

- Braga, S. S., et al. (2003). Encapsulation of sodium nimesulide and precursors in beta-cyclodextrin. Organic & biomolecular chemistry, 1(5), 873-878.

- U.S. Patent No. 6,162,832. (2000).

- Chinese Patent No. CN102070471A. (2011).

- Wróbel, Z., & Mąkosza, M. (2003). A new, simple synthesis of phenazines. Tetrahedron letters, 44(20), 3945-3947.

- Rylander, P. N. (2002).

- Béchamp, A. (1854). De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de chimie et de physique, 42, 186-196.

- Stephen, H., & Weizmann, C. (1914). A new synthesis of indazoles. Journal of the Chemical Society, Transactions, 105, 1046-1057.

Sources

- 1. Synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones via intramolecular cyclocarbonylation reactions using PdI(2)/Cytop 292 as the catalytic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]

- 8. papersflow.ai [papersflow.ai]

Application Note: High-Resolution Analytical Strategies for the Quantification of 1-(2-Chlorophenoxy)-2-nitrobenzene

Abstract

This document provides detailed analytical methodologies for the sensitive and selective detection of 1-(2-Chlorophenoxy)-2-nitrobenzene, a molecule of interest in pharmaceutical synthesis and environmental monitoring. Due to its structural characteristics, featuring both a nitroaromatic and a chlorophenoxy moiety, robust analytical techniques are required for its accurate quantification. This application note outlines two primary, validated approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory and trace-level analysis. The protocols herein are designed for researchers, quality control scientists, and drug development professionals, offering step-by-step guidance from sample preparation to data acquisition and analysis. The causality behind instrumental parameter selection is discussed to empower users to adapt these methods to their specific matrices and analytical challenges.

Introduction and Physicochemical Profile

1-(2-Chlorophenoxy)-2-nitrobenzene is a complex aromatic ether. Such molecules often serve as intermediates in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.[1][2] Their presence as an impurity or a metabolite necessitates reliable analytical methods to ensure product purity and assess environmental fate. The compound's nitro group and aromatic rings make it an excellent chromophore for UV detection, while its semi-volatile nature and distinct fragmentation pattern make it amenable to GC-MS analysis.[3][4]

A summary of the key physicochemical properties, based on the closely related precursor 1-chloro-2-nitrobenzene, is provided below to inform analytical method development.

| Property | Value / Description | Source |

| Molecular Formula | C₁₂H₈ClNO₃ | Inferred |

| Molecular Weight | 249.65 g/mol | Inferred |

| Appearance | Expected to be a yellowish solid, similar to its precursors.[5] | [5] |

| Water Solubility | Low; predicted based on a Log Kow > 2.[6] | [6] |

| Vapor Pressure | Low, indicating it is a semi-volatile organic compound.[6] | [6] |

| Log Kₒw | ~2.24 (for 1-chloro-2-nitrobenzene), suggesting a moderate potential for bioaccumulation.[6] | [6] |

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle and Method Rationale

Reverse-phase HPLC is the premier choice for the analysis of moderately non-polar, aromatic compounds. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The aromatic structure of 1-(2-Chlorophenoxy)-2-nitrobenzene allows for highly sensitive detection using a UV detector, typically at a wavelength where the molecule exhibits maximum absorbance, such as 254 nm.[7][8]

-

Column Selection: An octadecylsilane (C18) column is chosen for its versatility and strong hydrophobic retention of aromatic compounds. A phenyl-based column could be a suitable alternative, offering different selectivity through π-π interactions.[7][8]

-

Mobile Phase Composition: A gradient of acetonitrile and water provides a robust separation. Acetonitrile is selected for its low viscosity and UV transparency. A small amount of formic or phosphoric acid is added to the aqueous phase to sharpen analyte peaks by suppressing the ionization of any acidic silanol groups on the stationary phase.[4][7]

-

Detector Wavelength: 254 nm is a common and effective wavelength for detecting nitroaromatic compounds, providing a strong signal-to-noise ratio.[7]

HPLC-UV Experimental Protocol

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

Materials:

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: Deionized water with 0.1% formic acid (v/v).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).

-

Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

-

Standard: 1-(2-Chlorophenoxy)-2-nitrobenzene reference standard.

Procedure:

-

Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in acetonitrile. Perform serial dilutions in the sample diluent to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

-

Sample Preparation:

-

Solid Samples (e.g., Drug Substance): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Add diluent, sonicate for 15 minutes to dissolve, and dilute to volume. Filter through a 0.45 µm PTFE syringe filter before injection.

-

Aqueous Samples: For trace analysis, perform solid-phase extraction (SPE) using a reverse-phase cartridge. Elute the analyte with acetonitrile and dilute as necessary.[8]

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 254 nm |

| Gradient Program | Time (min) |

| 0.0 | |

| 10.0 | |

| 12.0 | |

| 12.1 | |

| 15.0 |

-

Analysis: Inject the calibration standards to establish a calibration curve. Follow with sample injections. A system suitability check (e.g., five replicate injections of a mid-level standard) should be performed to ensure precision (<2% RSD).

HPLC Workflow Diagram

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle and Method Rationale

GC-MS provides exceptional selectivity and sensitivity, making it the ideal technique for confirmation and trace-level quantification. The analyte must be thermally stable and sufficiently volatile to be analyzed by GC. 1-(2-Chlorophenoxy)-2-nitrobenzene fits these criteria. The gas chromatograph separates the analyte from matrix components, and the mass spectrometer provides definitive identification based on its mass-to-charge ratio (m/z) and fragmentation pattern.

-

Column Selection: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) is the industry standard for robust separation of a wide range of semi-volatile organic compounds.[9]

-

Injection Mode: Splitless injection is employed to transfer the maximum amount of analyte onto the column, which is critical for achieving low detection limits.[10] The injector temperature is a critical parameter; it must be high enough to ensure efficient volatilization but low enough to prevent thermal degradation of the nitroaromatic structure.[10]

-

Ionization: Electron Ionization (EI) at 70 eV is a standard, reproducible technique that generates a library-searchable mass spectrum.

-

MS Acquisition Mode: Analysis can be performed in two modes. Full Scan mode is used for initial method development and qualitative identification by scanning a wide m/z range. Selected Ion Monitoring (SIM) mode provides significantly higher sensitivity and is used for quantitative analysis by monitoring only a few characteristic ions of the target analyte.[11]

GC-MS Experimental Protocol

Instrumentation:

-

Gas Chromatograph (GC) with a split/splitless injector, coupled to a Mass Spectrometer (MS).

Materials:

-

GC Column: 30 m x 0.25 mm ID x 0.25 µm, 5% phenyl-methylpolysiloxane phase.

-

Carrier Gas: Helium, 1.2 mL/min constant flow.

-

Solvent: Acetone or Toluene, pesticide grade.[12]

-

Standard: 1-(2-Chlorophenoxy)-2-nitrobenzene reference standard.

Procedure:

-

Standard Preparation: Prepare a 1.0 mg/mL stock solution in toluene. Serially dilute in toluene to prepare calibration standards from 0.01 µg/mL to 5.0 µg/mL.

-

Sample Preparation:

-

Soil/Solid Waste: Extract 10 g of the sample by shaking or sonicating with 20 mL of acetone.[13] Filter the extract and dilute as needed before injection.

-

Aqueous Samples: Perform liquid-liquid extraction (LLE). To 500 mL of water, add 50 mL of a suitable solvent (e.g., dichloromethane). Shake vigorously, allow the layers to separate, and collect the organic layer. Concentrate the extract and reconstitute in toluene for analysis.[14]

-

-

GC-MS Conditions:

| Parameter | Condition |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 min purge delay) |

| Injection Volume | 1 µL |

| Oven Program | 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-400) for identification. SIM for quantification (ions to be determined empirically). |

-

Data Analysis: Identify the analyte by its retention time and mass spectrum. For quantification, use the integrated peak area of the primary quantifier ion and compare it against the calibration curve.

GC-MS Workflow Diagram

Caption: Workflow for GC-MS analysis.

Method Validation and Quality Control

To ensure the trustworthiness of the generated data, both the HPLC and GC-MS methods should be validated according to ICH guidelines or equivalent standards.[15] Key validation parameters are summarized below.

| Validation Parameter | HPLC-UV Target | GC-MS Target | Rationale |

| Linearity (r²) | > 0.998 | > 0.995 | Demonstrates a direct proportional response to concentration. |

| Accuracy (% Recovery) | 90-110% | 80-120% | Measures the closeness of the experimental value to the true value. |

| Precision (% RSD) | < 2% | < 15% | Shows the reproducibility of the method on replicate samples. |

| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.005 µg/mL (SIM) | The lowest concentration that can be reliably detected. |

| Limit of Quant. (LOQ) | ~0.15 µg/mL | ~0.015 µg/mL (SIM) | The lowest concentration that can be accurately quantified. |

A reagent blank should be run with each sample set to monitor for contamination, and a continuing calibration verification standard should be analyzed periodically to check for instrument drift.[12]

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust, sensitive, and selective frameworks for the analysis of 1-(2-Chlorophenoxy)-2-nitrobenzene. The HPLC method is well-suited for routine quality control and process monitoring where analyte concentrations are relatively high. The GC-MS method offers superior sensitivity and specificity, making it the preferred choice for trace-level impurity analysis, environmental monitoring, and unequivocal identity confirmation. The rationale provided for each experimental parameter allows for logical troubleshooting and adaptation to different analytical contexts, ensuring reliable and accurate results for researchers and industry professionals.

References

-

A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS - PMC. (2021). National Center for Biotechnology Information. [Link]

-

Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. MicroSolv Technology Corporation. [Link]

-

Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Corporation. [Link]

-

1-Chloro-2-nitrobenzene CAS: 88-73-3 - OECD Existing Chemicals Database. (2001). Organisation for Economic Co-operation and Development. [Link]

-

Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry. [Link]

-

On-Site Method for Measuring Nitroaromatic and Nitramine Explosives in Soil and Groundwater Using GC-NPD. (1998). Defense Technical Information Center. [Link]

-

Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. (2002). U.S. Environmental Protection Agency. [Link]

-

4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. PubChem, National Center for Biotechnology Information. [Link]

-

Separation of Nitrobenzene on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

-

1-chloro-2-nitrobenzene – analysis. Analytice. [Link]

-

1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]

-

1-Chloro-2-nitrobenzene. PubChem, National Center for Biotechnology Information. [Link]

-

ICSC 0028 - 1-CHLORO-2-NITROBENZENE. International Programme on Chemical Safety. [Link]

-

Optimization of SPME/GC-MS analysis of chlorophenoxy herbicides. (2007). ResearchGate. [Link]

-

Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. (1994). PubMed, National Center for Biotechnology Information. [Link]

-

Synthesis of 4-(4-chlorophenoxy)nitrobenzene. PrepChem.com. [Link]

-

Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. (2013). ResearchGate. [Link]

-

Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. (2011). American Laboratory. [Link]

- Preparation of 1,2-bis-(2-nitrophenoxy)-ethane.

-

Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. (2024). PubMed, National Center for Biotechnology Information. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. JPH05294901A - Preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]

- 8. waters.com [waters.com]

- 9. 1-chloro-2-nitrobenzene | Sigma-Aldrich [sigmaaldrich.com]